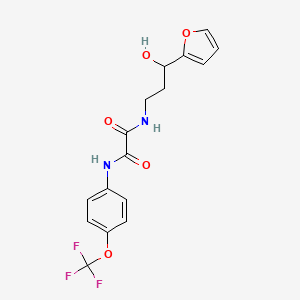

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O5/c17-16(18,19)26-11-5-3-10(4-6-11)21-15(24)14(23)20-8-7-12(22)13-2-1-9-25-13/h1-6,9,12,22H,7-8H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDOWGHAMLMDDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the following steps:

Formation of the furan-2-yl-3-hydroxypropyl intermediate: This can be achieved through the reaction of furan-2-carbaldehyde with a suitable hydroxypropylating agent under basic conditions.

Introduction of the trifluoromethoxyphenyl group: This step involves the reaction of the intermediate with 4-(trifluoromethoxy)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Formation of the oxalamide linkage: The final step involves the reaction of the resulting intermediate with oxalyl chloride to form the oxalamide linkage under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furan derivatives with various functional groups.

Reduction: Amines derived from the reduction of the oxalamide moiety.

Substitution: Substituted trifluoromethoxyphenyl derivatives.

Scientific Research Applications

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its antibacterial properties.

Materials Science: The trifluoromethoxy group imparts unique electronic properties, making it useful in the development of advanced materials.

Biological Studies: The compound is studied for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural and functional differences between the target compound and related molecules:

Key Observations

The furan ring in the target compound is structurally analogous to those in cyprofuram and furilazole, which are critical for fungicidal and herbicidal activity, respectively .

Hydroxypropyl Chain :

- The 3-hydroxypropyl group in the target compound differs from the 2-hydroxypropyl chain in the analogue from . This positional variation could influence hydrogen-bonding interactions and solubility.

The absence of a pyridyl or chlorophenyl group in the target compound may limit direct anticancer activity but could favor agrochemical applications, as seen with cyprofuram .

Physical and Spectroscopic Data

- Melting Points : Compound 1c has a high melting point (260–262°C) due to its rigid aromatic substituents . The target compound’s melting point is unreported but expected to be lower due to the flexible hydroxypropyl chain.

- Spectroscopy : The trifluoromethoxy group in the target compound would produce distinct ¹⁹F NMR signals near -61 ppm, similar to compound 1c .

Biological Activity

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is , with a molecular weight of approximately 320.31 g/mol. The presence of furan and trifluoromethoxy groups contributes to its unique chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇F₃N₂O₄ |

| Molecular Weight | 320.31 g/mol |

| CAS Number | 1421516-83-7 |

The biological activity of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is primarily attributed to its ability to interact with various biological targets. The furan ring can participate in π-π stacking interactions with nucleobases in DNA, potentially leading to DNA damage or inhibition of replication. Additionally, the oxalamide moiety may enhance binding affinity to specific proteins involved in cancer cell proliferation and survival pathways.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast (MCF7), lung (A549), and colon (HT29) cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Apoptosis induction |

| A549 | 15.0 | Cell cycle arrest |

| HT29 | 10.0 | DNA intercalation |

Antibacterial Activity

The compound has also been tested for antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The results indicate that it possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Antibacterial Efficacy

In a comparative study, the minimum inhibitory concentration (MIC) values for N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. The antifungal mechanisms may involve disruption of fungal cell membrane integrity or inhibition of ergosterol biosynthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.